3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde
Overview
Description
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde core substituted with a benzyloxy group at the third position and a difluoromethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and difluoromethyl ether.
Benzylation: The hydroxyl group of 3-hydroxybenzaldehyde is first protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Difluoromethoxylation: The protected intermediate is then subjected to difluoromethoxylation using difluoromethyl ether in the presence of a suitable catalyst.
Deprotection: Finally, the benzyl protecting group is removed under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid.
Reduction: 3-(Benzyloxy)-4-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-4-(difluoromethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a versatile building block. In pharmaceuticals, its mechanism involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
- 3-(Benzyloxy)-5-(difluoromethoxy)benzaldehyde
- 3-(Benzyloxy)-4-(trifluoromethoxy)benzaldehyde
- 3-(Methoxy)-4-(difluoromethoxy)benzaldehyde
Comparison:
- Structural Differences: The position and type of substituents on the aromatic ring vary among these compounds.
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its structural features and reactivity.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVTWVXASGBUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.